![molecular formula C10H14BrF3N2O B2475869 4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856032-16-0](/img/structure/B2475869.png)
4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Description
4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Tautomerism and Structural Studies
- Research on 4-bromo substituted 1H-pyrazoles, including the subject compound, often focuses on tautomerism in the solid state and in solution. These compounds exhibit a preference for the 3-bromo tautomer both in solid-state and in solution, as confirmed by multinuclear magnetic resonance spectroscopy and X-ray crystallography. DFT calculations support the predominance of 3-bromo tautomers, providing essential chemical shifts through GIAO calculations for better understanding the chemical behavior of these compounds (Trofimenko et al., 2007).
Synthesis and Antibacterial Activities
- The synthesis of 4-bromo-1H-pyrazoles is a critical area of study, as these compounds serve as precursors for various derivatives with significant biological activities. Some research efforts focus on synthesizing new compounds using 4-bromo-1H-pyrazoles and evaluating their antibacterial and antifungal activities. For instance, the synthesis of new compounds and their in vitro antibacterial activity against various strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergilus flavus and Aspergillus niger, have been documented. Such studies contribute to the development of potential therapeutic agents (Pundeer et al., 2013).
properties
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-2-3-4-17-6-9-8(11)5-15-16(9)7-10(12,13)14/h5H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSWXQJTULPXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
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